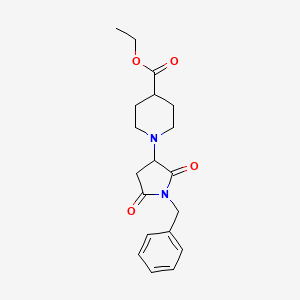
ethyl 1-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has been studied for its potential use in scientific research. EBP belongs to the class of compounds known as pyrrolidinones, which have been found to have various biological activities.
Applications De Recherche Scientifique
Ethyl 1-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of ethyl 1-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which could be useful in the treatment of oxidative stress-related diseases. This compound has also been found to decrease the expression of inflammatory cytokines such as TNF-α and IL-6, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate in lab experiments is its high purity. This compound has been synthesized with a purity of 95%, which reduces the risk of contamination and ensures accurate results. Another advantage of using this compound is its low toxicity. This compound has been found to have low toxicity in cell culture and animal models, which makes it a safe compound to use in lab experiments. One of the limitations of using this compound is its high cost. This compound is a relatively expensive compound to synthesize, which could limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on ethyl 1-(1-benzyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxylate. One area of research is to further investigate the mechanism of action of this compound. Understanding the molecular pathways involved in the effects of this compound could lead to the development of more effective treatments for various diseases. Another area of research is to investigate the potential use of this compound in combination with other compounds. Combining this compound with other compounds could enhance its effects and lead to more effective treatments. Finally, there is a need for further research on the safety and toxicity of this compound. Understanding the safety profile of this compound is important for its potential use in clinical trials and eventual approval for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have neuroprotective and anti-inflammatory effects, which could be useful in the treatment of various diseases. The synthesis of this compound has been optimized to improve the yield and purity of the compound. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this promising compound.
Propriétés
IUPAC Name |
ethyl 1-(1-benzyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-19(24)15-8-10-20(11-9-15)16-12-17(22)21(18(16)23)13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBBABYLKGRRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4646625.png)
![N-cycloheptyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4646627.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4646634.png)
![1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4646642.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4646650.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4646676.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4646683.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B4646730.png)
